Cas no 1547064-91-4 (2-(1,1-difluoroethyl)-1-methylpiperazine)
2-(1,1-difluoroethyl)-1-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 2-(1,1-difluoroethyl)-1-methylpiperazine
- EN300-1938616
- 1547064-91-4
-
- Inchi: 1S/C7H14F2N2/c1-7(8,9)6-5-10-3-4-11(6)2/h6,10H,3-5H2,1-2H3
- InChI Key: XSPQLUACVHNGBM-UHFFFAOYSA-N
- SMILES: FC(C)(C1CNCCN1C)F
Computed Properties
- Exact Mass: 164.11250478g/mol
- Monoisotopic Mass: 164.11250478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 15.3Ų
2-(1,1-difluoroethyl)-1-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938616-1g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 1g |
$1729.0 | 2023-09-17 | ||
| Enamine | EN300-1938616-5g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 5g |
$5014.0 | 2023-09-17 | ||
| Enamine | EN300-1938616-10g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 10g |
$7435.0 | 2023-09-17 | ||
| Enamine | EN300-1938616-0.05g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 0.05g |
$1452.0 | 2023-09-17 | ||
| Enamine | EN300-1938616-0.1g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 0.1g |
$1521.0 | 2023-09-17 | ||
| Enamine | EN300-1938616-0.25g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 0.25g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1938616-0.5g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 0.5g |
$1660.0 | 2023-09-17 | ||
| Enamine | EN300-1938616-1.0g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 1g |
$1729.0 | 2023-06-02 | ||
| Enamine | EN300-1938616-2.5g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 2.5g |
$3389.0 | 2023-09-17 | ||
| Enamine | EN300-1938616-5.0g |
2-(1,1-difluoroethyl)-1-methylpiperazine |
1547064-91-4 | 5g |
$5014.0 | 2023-06-02 |
2-(1,1-difluoroethyl)-1-methylpiperazine Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(1,1-difluoroethyl)-1-methylpiperazine
Professional Introduction to Compound with CAS No. 1547064-91-4 and Product Name: 2-(1,1-difluoroethyl)-1-methylpiperazine
2-(1,1-difluoroethyl)-1-methylpiperazine, identified by the CAS number 1547064-91-4, is a fluorinated piperazine derivative that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to a class of molecules that are structurally related to known pharmacologically active agents, making it a subject of interest for further investigation into its pharmacological properties and therapeutic applications.
The molecular structure of 2-(1,1-difluoroethyl)-1-methylpiperazine features a piperazine ring substituted with a 1,1-difluoroethyl side chain. The presence of fluorine atoms in the side chain introduces a level of metabolic stability and lipophilicity that can influence the compound's pharmacokinetic profile. Piperazine derivatives are well-known for their role as intermediates in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and antihistamines. The introduction of fluorine atoms into these derivatives often enhances their binding affinity to biological targets, thereby modulating their pharmacological effects.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated piperazine derivatives in the development of novel therapeutic agents. The fluorine atoms in 2-(1,1-difluoroethyl)-1-methylpiperazine can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals forces, which can enhance the compound's binding affinity and selectivity. This property makes it a promising candidate for further exploration in drug discovery efforts.
One of the key areas of interest for 2-(1,1-difluoroethyl)-1-methylpiperazine is its potential as a scaffold for developing new central nervous system (CNS) drugs. Piperazine derivatives have been extensively studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin. The addition of fluorine atoms may modify the compound's ability to interact with these neurotransmitter systems, potentially leading to new therapeutic applications in conditions such as depression, anxiety disorders, and neurodegenerative diseases.
In addition to its potential CNS applications, 2-(1,1-difluoroethyl)-1-methylpiperazine has also been investigated for its possible role in treating inflammatory and autoimmune diseases. Piperazine derivatives have shown anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The presence of fluorine atoms may enhance these effects by improving the compound's bioavailability and target specificity. Preclinical studies have suggested that fluorinated piperazine derivatives can exhibit potent anti-inflammatory activity without significant side effects.
The synthesis of 2-(1,1-difluoroethyl)-1-methylpiperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into organic molecules is typically achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies must be carefully designed to minimize unwanted side reactions and ensure the formation of the desired product with high enantiomeric purity if chiral centers are present.
As part of ongoing research efforts, scientists are exploring various derivatives of 2-(1,1-difluoroethyl)-1-methylpiperazine to identify more potent and selective pharmacological agents. By modifying different parts of the molecular structure, researchers aim to enhance the compound's therapeutic efficacy while minimizing potential adverse effects. Computational modeling and high-throughput screening techniques are being employed to accelerate the discovery process and identify promising candidates for further development.
The pharmacokinetic properties of 2-(1,1-difluoroethyl)-1-methylpiperazine are also being studied to understand how its structure influences its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorinated compounds often exhibit improved metabolic stability due to the electron-withdrawing effect of fluorine atoms, which can prevent rapid degradation by enzymatic processes. This stability can lead to longer half-lives for the drug in vivo, potentially reducing the frequency of dosing required for therapeutic effect.
In conclusion,2-(1,1-difluoroethyl)-1-methylpiperazine (CAS No. 1547064-91-4) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents with applications ranging from CNS disorders to inflammatory diseases. Ongoing research efforts aim to fully elucidate its pharmacological properties and explore its potential as a lead compound for new drug development.
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